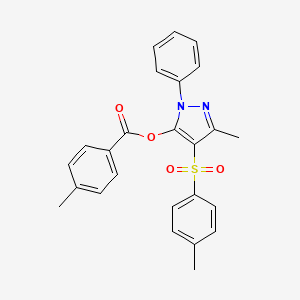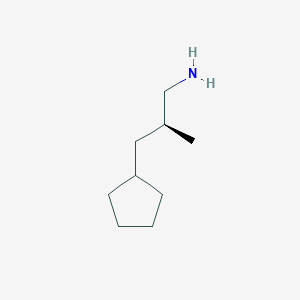
(2S)-3-Cyclopentyl-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-Cyclopentyl-2-methylpropan-1-amine is an organic compound with a unique structure that includes a cyclopentyl ring attached to a 2-methylpropan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Cyclopentyl-2-methylpropan-1-amine typically involves the following steps:
Amine Formation: Conversion of the intermediate to the desired amine through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-Cyclopentyl-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the cyclopentyl ring or the amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
(2S)-3-Cyclopentyl-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2S)-3-Cyclopentyl-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Methylpropan-1-amine: Lacks the cyclopentyl group, resulting in different chemical and biological properties.
Cyclopentylamine: Contains the cyclopentyl group but lacks the 2-methylpropan-1-amine backbone.
Uniqueness
(2S)-3-Cyclopentyl-2-methylpropan-1-amine is unique due to its specific structure, which combines a cyclopentyl ring with a 2-methylpropan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
(2S)-3-cyclopentyl-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(7-10)6-9-4-2-3-5-9/h8-9H,2-7,10H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIOPWICPSTWBL-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCCC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
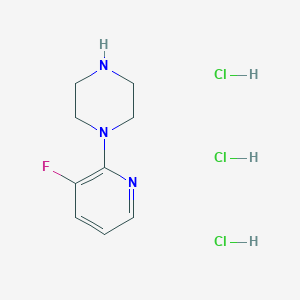
![5-(4-(dimethylamino)phenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2395905.png)
![2-[4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2395906.png)
![(2,6-dimethoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395907.png)
![3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2395908.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2395911.png)
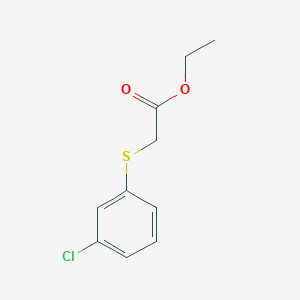
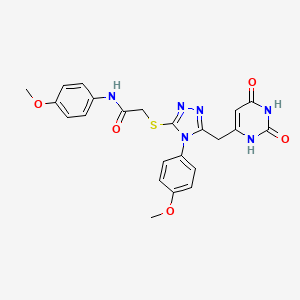
![N-[4-(1,1-Dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2395914.png)
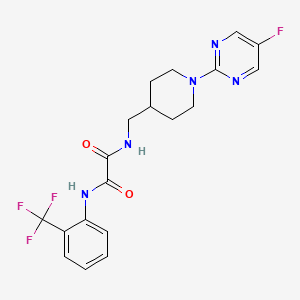
![N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide](/img/structure/B2395919.png)
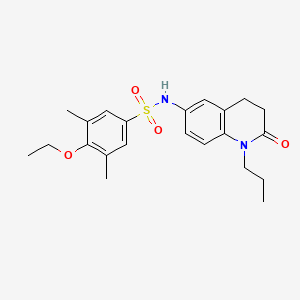
![N-(2-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2395922.png)
